2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoicacid
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Overview
Description
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid typically involves the following steps :
Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-phenylthieno[2,3-d]pyrimidine-4-amine with methyl acrylate in the presence of a base can yield the desired core structure.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Alkylated thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its antitumor activity, particularly in inhibiting certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. This inhibition can lead to the suppression of tumor growth and the elimination of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
- 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid HCl
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Uniqueness
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its thieno[2,3-d]pyrimidine core and the presence of the propanoic acid moiety make it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
2-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9(16(20)21)19-14-13-12(11-6-4-3-5-7-11)10(2)22-15(13)18-8-17-14/h3-9H,1-2H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVXJHBSYBFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)NC(C)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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